molecular formula C15H14N4 B14321115 5-Benzyl-N-phenyl-1H-1,2,4-triazol-3-amine CAS No. 108841-94-7

5-Benzyl-N-phenyl-1H-1,2,4-triazol-3-amine

Cat. No.: B14321115
CAS No.: 108841-94-7
M. Wt: 250.30 g/mol
InChI Key: LLGRAERTVBYAJY-UHFFFAOYSA-N
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Description

5-Benzyl-N-phenyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-N-phenyl-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursorsThis reaction involves the use of benzyl azide and phenylacetylene as starting materials, which undergo cycloaddition in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of triazole derivatives often employs continuous flow synthesis techniques to enhance yield and efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, allows for the synthesis of triazoles under mild conditions with high functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-N-phenyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form N-oxides.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Triazole N-oxides.

    Reduction: Dihydrotriazoles.

    Substitution: N-alkyl or N-acyl triazoles.

Scientific Research Applications

5-Benzyl-N-phenyl-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to bind to biological receptors.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Benzyl-N-phenyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can coordinate with metal ions, such as iron in the heme moiety of cytochrome P450 enzymes. This interaction can inhibit the enzyme’s activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal with a triazole moiety.

    Trazodone: An antidepressant with a triazole structure.

Uniqueness

5-Benzyl-N-phenyl-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and phenyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

CAS No.

108841-94-7

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

5-benzyl-N-phenyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C15H14N4/c1-3-7-12(8-4-1)11-14-17-15(19-18-14)16-13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,18,19)

InChI Key

LLGRAERTVBYAJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)NC3=CC=CC=C3

Origin of Product

United States

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